N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
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Overview
Description
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridazinone ring, followed by the introduction of the naphthalene group and the acetylation of glycine. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.
Scientific Research Applications
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(3-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
- 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester
Uniqueness
N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is unique due to its specific structural features, such as the combination of a naphthalene ring and a pyridazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15N3O4 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
2-[[2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H15N3O4/c22-16(19-10-18(24)25)11-21-17(23)8-7-15(20-21)14-6-5-12-3-1-2-4-13(12)9-14/h1-9H,10-11H2,(H,19,22)(H,24,25) |
InChI Key |
LJZGTNKWESHWDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC(=O)O |
Origin of Product |
United States |
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